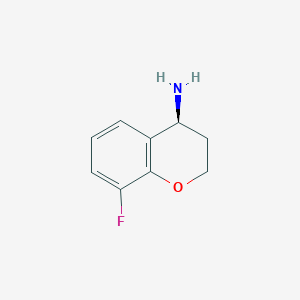(S)-8-fluorochroman-4-amine
CAS No.: 1003887-62-4
Cat. No.: VC2669041
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1003887-62-4 |
|---|---|
| Molecular Formula | C9H10FNO |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 |
| Standard InChI Key | HXACNHXAKSMYNU-QMMMGPOBSA-N |
| Isomeric SMILES | C1COC2=C([C@H]1N)C=CC=C2F |
| SMILES | C1COC2=C(C1N)C=CC=C2F |
| Canonical SMILES | C1COC2=C(C1N)C=CC=C2F |
Introduction
Chemical Structure and Identification
Molecular Identity and Basic Properties
(S)-8-Fluorochroman-4-amine has the molecular formula C₉H₁₀FNO with a molecular weight of 167.18 g/mol . The compound belongs to the chroman family, characterized by a bicyclic structure containing a benzopyran framework. The key structural features include:
-
A benzopyran core (chromane) scaffold
-
A fluorine atom at position 8 of the aromatic ring
-
A primary amine group at position 4
-
S-configuration at the stereogenic carbon (C-4)
Chemical Identifiers and Nomenclature
Based on IUPAC conventions, the full systematic name for this compound is (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine . Alternative names include (4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine, emphasizing its benzopyran core structure.
The compound can be represented through various chemical identifiers, which are similar to its R-enantiomer with appropriate stereochemical differences:
| Identifier Type | Value |
|---|---|
| InChI | 1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
Stereochemistry and Structural Characteristics
Stereogenic Center and Configuration
The compound contains one stereogenic center at the C-4 position where the amine group is attached. The S-configuration at this center is a critical feature that differentiates it from its R-enantiomer (R)-8-fluorochroman-4-amine . This stereochemistry is particularly important for potential biological applications, as enantiomers often exhibit different pharmacological properties.
Structural Comparison with Related Compounds
Several structurally related compounds appear in the scientific literature, including halogenated derivatives with different substitution patterns:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| (S)-8-Fluorochroman-4-amine | C₉H₁₀FNO | 167.18 g/mol | Fluorine at position 8 |
| (R)-8-Fluorochroman-4-amine | C₉H₁₀FNO | 167.18 g/mol | R-configuration at C-4 |
| (S)-8-Chloro-5-fluorochroman-4-amine | C₉H₉ClFNO | 201.62 g/mol | Chlorine at position 8, fluorine at position 5 |
| (S)-8-Bromo-7-fluorochroman-4-amine | C₉H₉BrFNO | 246.08 g/mol | Bromine at position 8, fluorine at position 7 |
| (S)-7-Chloro-8-fluorochroman-4-amine | C₉H₉ClFNO | 201.62 g/mol | Chlorine at position 7, fluorine at position 8 |
The varied halogenation patterns across these compounds suggest strategic modification approaches for altering physicochemical properties and potentially biological activities .
Physical and Chemical Properties
Chemical Reactivity
The reactivity profile of (S)-8-fluorochroman-4-amine can be characterized by its functional groups:
-
The primary amine group at C-4 can participate in various reactions including:
-
Nucleophilic substitution reactions
-
Amide formation
-
Imine formation
-
Salt formation with acids
-
-
The chroman scaffold provides opportunities for:
-
Electrophilic aromatic substitution (with reduced reactivity due to fluorine)
-
Ring-opening reactions under specific conditions
-
-
The fluorine substituent introduces:
-
Enhanced metabolic stability
-
Altered electronic properties of the aromatic ring
-
Potential for hydrogen bonding interactions
-
Synthesis Methods
General Synthetic Approaches
The synthesis of (S)-8-fluorochroman-4-amine likely follows similar routes to those used for related halogenated chroman derivatives, involving multi-step organic reactions including halogenation and stereoselective amination of chroman precursors.
Stereoselective Synthesis
Achieving the specific S-configuration at C-4 requires stereoselective synthetic approaches, which may include:
-
Asymmetric hydrogenation of the corresponding imine precursors using chiral catalysts
-
Resolution of racemic mixtures through formation of diastereomeric salts
-
Stereoselective reduction of ketone precursors followed by substitution reactions
Particularly relevant is asymmetric catalysis using Frustrated Lewis Pairs (FLPs), which has been demonstrated to effectively produce chiral amines with high enantioselectivity . In these reactions, the hydrogenation of imines follows a mechanism where proton transfer occurs prior to hydride transfer, forming an iminium cation intermediate .
Analytical Characterization
Spectroscopic Identification Methods
Characterization of (S)-8-fluorochroman-4-amine would typically involve multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR for proton environments and coupling patterns
-
¹³C NMR for carbon framework characterization
-
¹⁹F NMR for fluorine environment analysis
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry for molecular formula confirmation
-
Fragmentation pattern analysis for structural verification
-
-
Optical Rotation:
-
Critical for confirming the S-configuration
-
Comparison with reported values for similar compounds
-
-
Infrared Spectroscopy:
-
Characteristic bands for amine (NH₂) stretching and bending
-
C-F stretching frequency identification
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume